Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex heterocyclic compound.
- It contains a diazinane ring system with a trifluoromethyl group, a hydroxyphenyl moiety, and an ethyl ester.
- The compound’s structure suggests potential biological activity due to its diverse functional groups.
Preparation Methods
- One synthetic route involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .
- Intramolecular cyclization of the resulting ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates in nitrobenzene under reflux conditions yields substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium hydride, trifluoroacetimidoyl chloride, and nitrobenzene.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry, this compound could serve as a building block for designing novel materials or catalysts.
- In biology, it might exhibit bioactivity due to its unique structure.
- In medicine, further studies could explore its potential as an antimalarial or anti-inflammatory agent.
- In industry, it could find applications in organic synthesis or materials science.
Mechanism of Action
- The exact mechanism remains to be elucidated, but the compound likely interacts with specific molecular targets or pathways due to its functional groups.
- Further research is needed to understand its effects fully.
Comparison with Similar Compounds
- Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is unique due to its combination of functional groups.
- Similar compounds may include other quinoline derivatives or heterocyclic structures with trifluoromethyl groups.
Remember that this compound’s potential applications and mechanisms warrant further investigation, and its uniqueness lies in its intricate structure
Biological Activity
Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a diazinane ring, contribute to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Overview
The molecular formula for this compound is C14H15F3N2O5, with a molecular weight of 348.27 g/mol. The compound exhibits a half-chair conformation in its tetrapyrimidine ring, stabilized by five intermolecular hydrogen bonds that form cyclic dimers extending into a two-dimensional network .
Research indicates that this compound acts through several mechanisms:
- Calcium Channel Blockade : The compound has been identified as a potential calcium channel blocker, which is significant for cardiovascular health and could be leveraged in treating hypertension and other related conditions .
- Inhibition of Mitotic Kinesin Eg5 : It shows inhibitory effects on mitotic kinesin Eg5, making it a candidate for anticancer therapies by disrupting mitotic processes in cancer cells .
- Modulation of TRPA1 Channels : The compound may also act as a modulator for TRPA1 channels, suggesting applications in pain management and analgesic development .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been demonstrated through various studies:
Anticancer Activity
The inhibition of mitotic kinesin Eg5 is particularly relevant for cancer treatment. By interfering with cell division, this compound could potentially reduce tumor growth rates. For instance, studies have shown that similar compounds can significantly decrease the viability of cancer cell lines in vitro .
Pain Management
As a TRPA1 channel modulator, the compound may provide new avenues for developing analgesics. Research into related compounds indicates promising results in reducing pain responses in animal models .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dihydropyrimidine derivatives | Contains a pyrimidine ring | Known for calcium channel blocking activity |
Flumioxazin | Contains fluorine atoms | Widely used herbicide with specific bioactivity |
Trifluoromethylated heterocycles | Similar trifluoromethyl group | Enhanced biological activity due to fluorination |
These comparisons highlight the distinct therapeutic potentials attributed to the specific combination of functional groups and structural conformation present in this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines through its action on mitotic kinesin Eg5 .
- Animal Models : Preclinical studies using animal models have shown promising results in pain management applications, indicating that this compound may effectively reduce pain sensations when administered appropriately .
- Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to target proteins involved in cancer and pain pathways is favorable, supporting its potential as a lead compound for drug development .
Properties
Molecular Formula |
C14H15F3N2O5 |
---|---|
Molecular Weight |
348.27 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H15F3N2O5/c1-2-24-11(21)9-10(7-5-3-4-6-8(7)20)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,20,23H,2H2,1H3,(H2,18,19,22) |
InChI Key |
DMBBIGPNGBWBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=CC=C2O |
solubility |
>52.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.